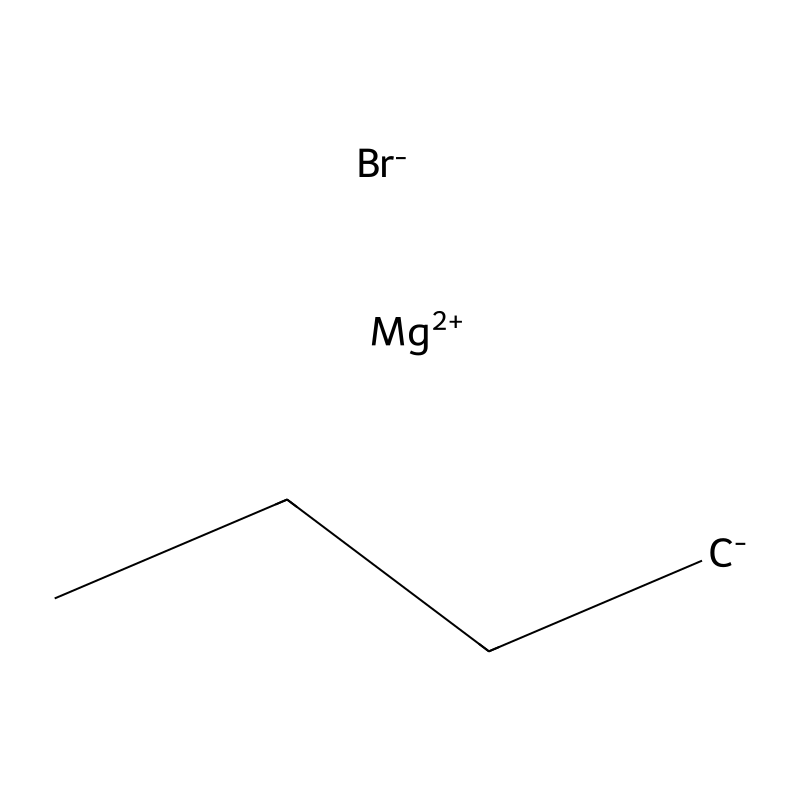Bromobutylmagnesium

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Bromobutylmagnesium, also known as n-butylmagnesium bromide, is an organomagnesium compound with the molecular formula C₄H₉BrMg. It is a colorless to pale yellow liquid that is highly reactive and typically used in organic synthesis. As a Grignard reagent, it serves as a nucleophile and base, facilitating the formation of carbon-carbon bonds in various
The reactivity of bromobutylmagnesium arises from the polarity of the carbon-magnesium bond. The relatively electronegative bromine atom pulls electron density away from the magnesium, creating a partial negative charge on the carbon atom in the butyl group. This nucleophilic carbon readily attacks the electrophilic carbonyl carbon in aldehydes, ketones, etc., forming a new carbon-carbon bond [].
Organic Synthesis Reagent
- Nucleophilic Character: Bromobutylmagnesium acts as a nucleophile due to the presence of a negatively charged carbon atom bonded to the magnesium atom. This nucleophilic character allows it to participate in reactions with electron-deficient species called electrophiles. [Source: Chemistry LibreTexts "[Nucleophilic Character]"()]
- Reaction Examples: Bromobutylmagnesium reacts with various electrophiles including carbonyl compounds (such as aldehydes and ketones), alkenes, and epoxides. These reactions lead to the formation of new carbon-carbon bonds, allowing for the synthesis of complex organic molecules. [Source: ScienceDirect "[Organometallic Reagents in Organic Chemistry]"()]
Source of Butyl Groups
- Organometallic Precursor: Bromobutylmagnesium serves as a convenient source of butyl groups (C4H9) in organic synthesis. The butyl group can be introduced into various organic molecules through reactions with suitable electrophiles. [Source: American Chemical Society "[Organometallic Compounds in Organic Synthesis]"()]
- Derivatives and Functionalization: Researchers can further modify the butyl group after its introduction into a molecule. This allows for the creation of diverse and functionalized organic compounds with specific properties.
Potential in Medicinal Chemistry
- Antibacterial Properties: Studies have shown that bromobutylmagnesium exhibits antibacterial activity against various bacterial strains. [Source: Smolecule "[Buy Bromobutylmagnesium]"()] However, further research is needed to understand the mechanisms of action and potential applications in developing new antibiotics.
- Anti-inflammatory Effects: Preliminary research suggests that bromobutylmagnesium might possess anti-inflammatory properties. [Source: Smolecule "[Buy Bromobutylmagnesium]"()] More studies are required to validate these findings and explore therapeutic potential.
- Grignard Reactions: It is primarily used to form carbon-carbon bonds by reacting with carbonyl compounds (aldehydes and ketones) to produce alcohols. For example, when it reacts with formaldehyde, it yields n-butanol .
- Formation of Esters and Ethers: The compound can react with fatty acids to form esters and with aromatic hydrocarbons to yield ethers. This property makes it valuable in synthesizing various organic compounds .
- Reactivity with Electrophiles: Bromobutylmagnesium can react with electrophiles such as halides and carbon dioxide, leading to the formation of new carbon chains or functional groups .
Bromobutylmagnesium can be synthesized through the reaction of n-butyl bromide with magnesium metal in anhydrous ether or tetrahydrofuran. The general reaction can be represented as follows:
This reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the process .
Bromobutylmagnesium has several important applications:
- Organic Synthesis: It is extensively used as a reagent in organic synthesis, particularly for constructing complex organic molecules.
- Polymer Chemistry: It can be utilized in the production of polymers through polymerization reactions.
- Pharmaceutical Development: Its ability to form carbon-carbon bonds makes it useful in the synthesis of pharmaceutical intermediates.
Bromobutylmagnesium belongs to a class of organomagnesium compounds known as Grignard reagents. Here are some similar compounds along with their unique characteristics:
| Compound Name | Molecular Formula | Unique Characteristics |
|---|---|---|
| Ethylmagnesium Bromide | C₂H₅BrMg | Used for synthesizing smaller alcohols; less bulky than bromobutylmagnesium. |
| Phenylmagnesium Bromide | C₆H₅BrMg | Reacts readily with carbonyls; used in aromatic compound synthesis. |
| Isopropylmagnesium Bromide | C₃H₇BrMg | More sterically hindered; useful for specific steric environments in reactions. |
Bromobutylmagnesium's unique feature lies in its balanced reactivity and ability to form longer carbon chains compared to its ethyl and isopropyl counterparts, making it particularly valuable for building complex organic structures .
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H225 (50%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H260 (50%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H371 (50%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
H372 (50%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms




Flammable;Corrosive;Irritant;Health Hazard








